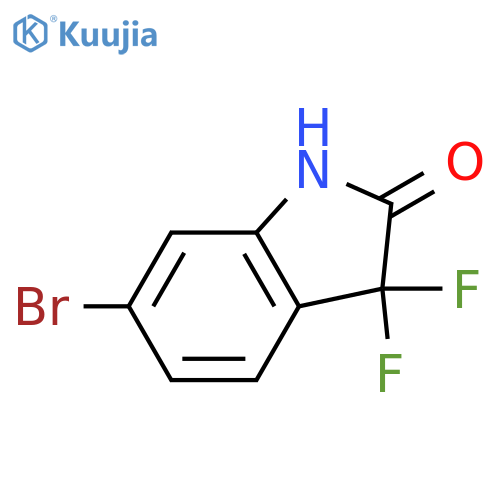

Cas no 1393532-37-0 (6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one)

1393532-37-0 structure

商品名:6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one

CAS番号:1393532-37-0

MF:C8H4BrF2NO

メガワット:248.02426815033

MDL:MFCD22547895

CID:4593673

PubChem ID:72218231

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-3,3-difluoroindolin-2-one

- 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one

- 2H-Indol-2-one, 6-bromo-3,3-difluoro-1,3-dihydro-

- 6-BROMO-3,3-DIFLUORO-1H-INDOL-2-ONE

- 6-BROMO-3,3-DIFLUORO-1,3-DIHYDRO-2H-INDOL-2-ONE

- AMY35075

- AB84745

- SCHEMBL16412396

- DB-207534

- 1393532-37-0

- SY260095

- AKOS027329226

- AS-36333

- CS-0050287

- MFCD22547895

- EN300-8248432

-

- MDL: MFCD22547895

- インチ: 1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13)

- InChIKey: KKRAAULUIAIYBS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)NC(C2(F)F)=O

計算された属性

- せいみつぶんしりょう: 246.94443 g/mol

- どういたいしつりょう: 246.94443 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- ぶんしりょう: 248.02

- トポロジー分子極性表面積: 29.1

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM257428-50g |

6-Bromo-3,3-difluoroindolin-2-one |

1393532-37-0 | 95%+ | 50g |

$*** | 2023-03-30 | |

| TRC | B681773-50mg |

6-Bromo-3,3-difluoroindolin-2-one |

1393532-37-0 | 50mg |

$ 185.00 | 2022-06-06 | ||

| TRC | B681773-100mg |

6-Bromo-3,3-difluoroindolin-2-one |

1393532-37-0 | 100mg |

$ 275.00 | 2022-06-06 | ||

| Chemenu | CM257428-1g |

6-Bromo-3,3-difluoroindolin-2-one |

1393532-37-0 | 95%+ | 1g |

$525 | 2021-08-18 | |

| Alichem | A199010970-5g |

6-Bromo-3,3-difluoroindolin-2-one |

1393532-37-0 | 95% | 5g |

1,725.25 USD | 2021-06-01 | |

| TRC | B681773-10mg |

6-Bromo-3,3-difluoroindolin-2-one |

1393532-37-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2175-1 G |

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one |

1393532-37-0 | 97% | 1g |

¥ 2,877.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2175-25 G |

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one |

1393532-37-0 | 97% | 25g |

¥ 26,664.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2175-25G |

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one |

1393532-37-0 | 97% | 25g |

¥ 26,664.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2175-50 G |

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one |

1393532-37-0 | 97% | 50g |

¥ 42,662.00 | 2022-10-13 |

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1393532-37-0 (6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1393532-37-0)6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one

清らかである:99%/99%

はかる:500mg/1g

価格 ($):372.0/392.0